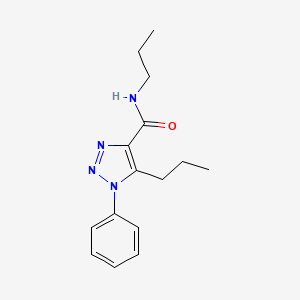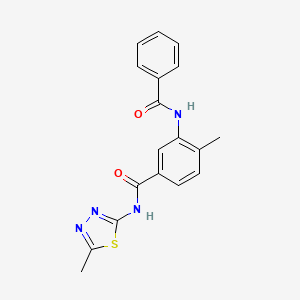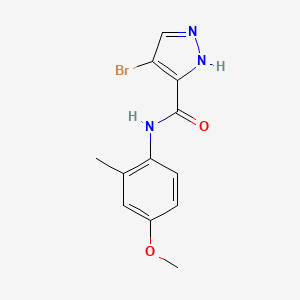
1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, also known as CPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. CPTC belongs to the class of triazole derivatives, which have shown promising results in the development of novel drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
1-Phenyl-1,2,3-triazoles, including derivatives similar to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their role in cycloaddition reactions. Ghose and Gilchrist (1991) investigated the [2 + 2] cycloadditions of lithium alkynamides derived from 1-phenyl-1,2,3-triazoles. These compounds undergo fragmentation and nitrogen loss, producing N-phenylalkynamide salts which react with various aldehydes and electrophilic alkenes to form cycloadducts (Ghose & Gilchrist, 1991).
Antimicrobial Properties
Research by Pokhodylo et al. (2021) explored the antimicrobial properties of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, a category that encompasses compounds like 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide. These compounds showed activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Their study provides insights into the structure-activity relationship of these compounds (Pokhodylo et al., 2021).
Ester Cleavage in Surfactant Micelles
Bhattacharya and Kumar (2005) synthesized hydroxybenzotriazole derivatives, closely related to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, and investigated their ester cleavage properties in surfactant micelles. These compounds demonstrated significant rate enhancements in hydrolysis reactions, offering potential applications in chemical synthesis and catalysis (Bhattacharya & Kumar, 2005).
Combinatorial Chemistry Applications
Pokhodylo et al. (2009) developed a synthetic protocol for creating libraries of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides, demonstrating the utility of these compounds in combinatorial chemistry. The one-pot synthesis approach provides a convenient method for the rapid generation of diverse molecular libraries, essential for drug discovery and material science research (Pokhodylo et al., 2009).
Synthesis of Antimicrobial Agents
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, including compounds structurally related to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide. They showed moderate to goodantimicrobial activities against various Gram-positive, Gram-negative bacteria, and fungal strains. This research highlights the potential of triazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).
Molecular Structure and Conformation
Shen et al. (2013) focused on the molecular conformation and structure of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, which are structurally related to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide. Their study included X-ray diffraction crystallography, emphasizing the importance of these compounds in understanding molecular interactions and structural chemistry (Shen et al., 2013).
Eigenschaften
IUPAC Name |
1-phenyl-N,5-dipropyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-8-13-14(15(20)16-11-4-2)17-18-19(13)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVQXVYRJROKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4654382.png)
![N-(tert-butyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4654384.png)
![2-(3-furylmethylene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4654399.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4654400.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4654430.png)

![5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4654442.png)
![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime](/img/structure/B4654459.png)
![2-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4654460.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B4654463.png)

![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)